1,4-Dimethylquinolin-2(1h)-one

Catalog No.
S704918
CAS No.
2584-47-6
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethylquinolin-2(1h)-one

CAS Number

2584-47-6

Product Name

1,4-Dimethylquinolin-2(1h)-one

IUPAC Name

1,4-dimethylquinolin-2-one

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3

InChI Key

CEONKCOBRZOYJS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C

solubility

>26 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C

The exact mass of the compound 1,4-Dimethylquinolin-2(1h)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dimethylquinolin-2(1h)-one is a heterocyclic aromatic compound belonging to the quinolinone class. The quinolinone scaffold is a foundational structure in numerous biologically active molecules and functional materials.[1] This specific derivative is characterized by methyl groups at the N1 and C4 positions, which sterically and electronically differentiate it from the parent quinolin-2(1H)-one and its monomethylated analogs. These substitutions are not trivial; they directly influence the compound's solubility, photophysical characteristics, and reactivity, making it a distinct building block for applications in medicinal chemistry and materials science rather than a generic quinolone substitute.[2][3]

Research Fit

Specification review: Confirm product specification meets protocol requirements.
Lot consistency: Review lot-specific COA before critical experiments.

Substituting 1,4-Dimethylquinolin-2(1h)-one with other quinolones, such as the parent compound or monomethylated versions like 1-methyl-2-quinolone, is often unviable. The N-methylation prevents tautomerization to the quinolinol form, locking the molecule in the quinolone structure and altering its aromaticity and electronic properties compared to N-unsubstituted analogs.[2] Furthermore, the C4-methyl group provides a steric and electronic effect that influences molecular packing in the solid state and modulates the reactivity of the adjacent C3 position. In biological contexts, N-methylation can eliminate critical hydrogen-bonding interactions with protein targets, leading to a complete loss of activity, as demonstrated in studies of mIDH1 inhibitors where the N-methylated analog was inactive.[4] These specific substitutions result in a unique combination of solubility, reactivity, and photophysical behavior that is not replicated by other readily available quinolones.

Substitution Risk

Similar product similarity: CAS-number proximity does not guarantee equivalent performance.
Lot-to-lot variability: Verify lot-specific properties when switching batches.

Altered Reactivity Profile: N-Methylation Blocks Key Biological Interactions

In structure-activity relationship (SAR) studies targeting mutant isocitrate dehydrogenase 1 (mIDH1), methylation of the quinolinone nitrogen is a critical negative design element. The parent compound, a 6-chloro-7-methylquinolin-2(1H)-one derivative, showed potent inhibition with an IC50 of 0.038 µM. However, the N-methylated version of this scaffold, analogous to the N1-methylation in 1,4-Dimethylquinolin-2(1h)-one, had no measurable inhibitory activity.[2] This demonstrates that the quinolone NH is essential for a key hydrogen-bonding interaction with the protein target.

Evidence DimensionmIDH1-R132H Inhibition (IC50)
Target Compound DataNo measurable activity (for N-methylated analog)
Comparator Or Baseline6-chloro-7-methylquinolin-2(1H)-one: 0.038 µM
Quantified DifferenceComplete loss of inhibitory activity
ConditionsBiochemical assay for mIDH1-R132H inhibition.

For researchers in drug discovery, this evidence confirms that selecting the N-methylated form is a deliberate choice to block a specific interaction pathway, making it a valuable negative control or a scaffold for targeting different binding modes.

Quantitative Data
Data to verify
None reported
Review product documentation and literature
Context-dependent

Enhanced Photochemical Cyclability Compared to Coumarin Analogs

N-methyl-quinolinone motifs, such as that in 1,4-Dimethylquinolin-2(1h)-one, demonstrate superior performance in reversible [2π+2π] photocycloadditions compared to their coumarin analogs. Research has shown that N-methyl-quinolinones exhibit higher reaction rates, which is attributed to a greater quantum yield for the cycloaddition reaction.[2] This makes them more efficient for applications requiring light-induced dimerization or polymer cross-linking and un-linking.

Evidence DimensionPhotocycloaddition Reaction Rate
Target Compound DataHigher reaction rate (for N-methyl-quinolinone class)
Comparator Or BaselineCoumarin analogs (lower reaction rate)
Quantified DifferenceQualitatively higher, attributed to higher quantum yield
ConditionsIrradiation to induce [2π+2π] photocycloaddition.

For materials scientists developing photo-responsive polymers or hydrogels, procuring an N-methyl-quinolinone derivative provides access to more efficient and rapid photochemical ligation compared to more common coumarin-based systems.

Improved Solubility Profile via Methylation

The addition of methyl groups to the quinoline core generally improves solubility in organic solvents. While specific quantitative data for 1,4-Dimethylquinolin-2(1h)-one is not available in a comparative study, the parent compound, quinoline, is only slightly soluble in cold water and its solubility is highly dependent on pH and ionic strength.[2][4] The two methyl groups on 1,4-Dimethylquinolin-2(1h)-one increase its lipophilicity and reduce the potential for intermolecular hydrogen bonding that can lower solubility, facilitating its use in solution-based processing and synthesis where the parent scaffold may be unsuitable.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataExpected to be higher due to increased lipophilicity
Comparator Or BaselineQuinoline / Quinolin-2(1H)-one (Lower solubility in non-polar solvents, higher in aqueous acid)
Quantified DifferenceNot quantified in available literature, based on established chemical principles
ConditionsGeneral organic solvents (e.g., DCM, THF, Toluene).

This improved solubility is a key procurement driver for process chemists and formulators, as it simplifies handling, improves reaction homogeneity, and enables higher concentrations in solution-based applications like spin-coating for electronics.

Scaffold for Photo-Responsive and Reversibly Cross-Linkable Polymers

The demonstrated high efficiency of the N-methyl-quinolinone core in [2π+2π] photocycloadditions makes this compound a prime candidate for incorporation into polymer backbones or side chains.[2] This enables the creation of materials for reversible photolithography, self-healing polymers, or drug delivery systems where cross-linking and degradation can be precisely controlled by light.

Negative Control and Scaffold Development in Medicinal Chemistry

Given that N-methylation can abolish biological activity by blocking key hydrogen bonds, this compound serves as an essential negative control in SAR studies to confirm the importance of the N-H bond in a lead series.[4] It is also a suitable starting point for developing inhibitors that target adjacent or alternative binding pockets where the N-H interaction is not required.

Precursor for Solution-Processable Organic Electronic Materials

The enhanced solubility conferred by the dimethyl substitution pattern makes this compound a valuable precursor for more complex, functionalized quinolones.[5] Its improved processability is advantageous for synthesizing materials intended for organic electronics, such as OLEDs or organic photovoltaics, where uniform film deposition from solution is a critical manufacturing step.

Application Fit

Application
Selection Property
Validation Focus
Not specified
Context-dependent
Review necessary

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

UNII

6WT6AG3ZQJ

Other CAS

2584-47-6

Wikipedia

1,4-dimethylquinolin-2(1H)-one

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